7-Aminoisoquinolina

Descripción general

Descripción

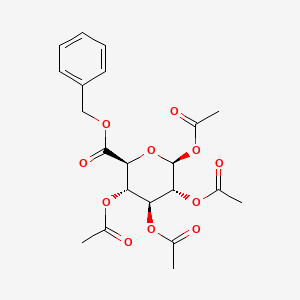

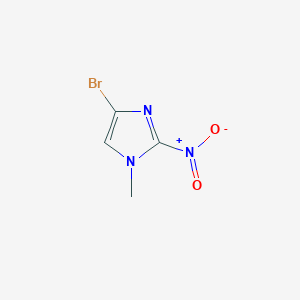

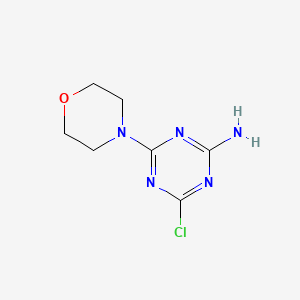

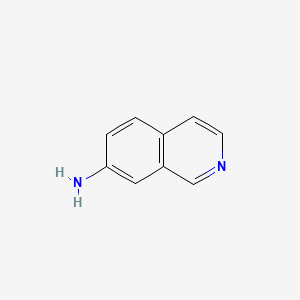

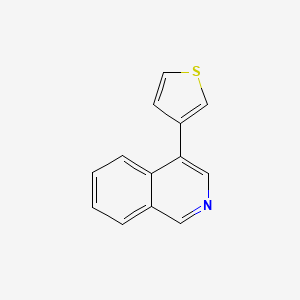

Isoquinolin-7-amine is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural alkaloids. Isoquinolin-7-amine, specifically, has a structure that includes an amine group at the seventh position of the isoquinoline ring, making it a valuable compound in various chemical and pharmaceutical research applications.

Aplicaciones Científicas De Investigación

Isoquinolin-7-amine has a wide range of applications in scientific research:

Mecanismo De Acción

Isoquinolin-7-amine, also known as 7-aminoisoquinoline, is a small organic molecule belonging to the class of isoquinolines and derivatives. These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Now, let’s break down the requested aspects:

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can significantly affect drug efficacy and stability.

As scientific knowledge evolves, we may gain deeper insights into its role in health and disease . 🌟

Análisis Bioquímico

Biochemical Properties

Isoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, leading to the phosphorylation of histone H3 . These interactions are crucial for its role in cell cycle regulation and apoptosis.

Cellular Effects

Isoquinolin-7-amine has profound effects on different types of cells and cellular processes. It induces mitotic arrest and apoptotic cell death in human cervical cancer cells by activating the spindle assembly checkpoint . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it increases the activation of CDK1/cyclin B1 complex and the phosphorylation of histone H3, leading to cell cycle arrest at the G2/M phase .

Molecular Mechanism

The molecular mechanism of Isoquinolin-7-amine involves its binding interactions with biomolecules and enzyme inhibition. It activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20 . These events ultimately lead to the apoptosis of cancer cells. Additionally, Isoquinolin-7-amine induces α-tubulin polymerization, contributing to spindle abnormalities and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoquinolin-7-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Isoquinolin-7-amine can inhibit tumor growth in HeLa xenograft mice over time . Its stability and degradation products need to be monitored to understand its prolonged impact on cellular processes.

Dosage Effects in Animal Models

The effects of Isoquinolin-7-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, in BALB/c nu/nu mice bearing a HeLa xenograft, Isoquinolin-7-amine significantly inhibited tumor growth at specific dosages . It is essential to determine the optimal dosage to balance efficacy and toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoquinolin-7-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the extraction from coal tar, where isoquinoline is isolated by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolin-7-amine undergoes various chemical reactions, including:

Reduction: Reduction of isoquinoline derivatives can yield tetrahydroisoquinoline compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline.

Substitution: Nitroisoquinoline, sulfoisoquinoline.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the aromatic ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline, with additional hydrogen atoms added to the ring structure.

Papaverine: A naturally occurring isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-7-amine is unique due to the presence of the amine group at the seventh position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug development and other research applications.

Propiedades

IUPAC Name |

isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUQIQEUWFBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562696 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-37-1 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?

A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []

Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine based on its photophysical properties?

A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)